molecular formula C20H14ClF3N2O2 B2494580 1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 946246-45-3

1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2494580
CAS No.: 946246-45-3
M. Wt: 406.79
InChI Key: RLRYXRXFYXIVQJ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a chlorophenyl group, a trifluoromethylphenyl group, and a dihydropyridine ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl and trifluoromethylphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of the corresponding pyridine derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases and as an anti-inflammatory agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension.

    Amlodipine: A dihydropyridine calcium channel blocker used to treat high blood pressure and angina.

    Nicardipine: A dihydropyridine calcium channel blocker used to treat high blood pressure and angina.

Uniqueness

1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which may confer distinct pharmacological properties and enhance its binding affinity to specific biological targets. This structural uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-14-9-7-13(8-10-14)12-26-11-3-4-15(19(26)28)18(27)25-17-6-2-1-5-16(17)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRYXRXFYXIVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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